(R)-Boroleu-(+)-pinanediol-hcl

Solid-phase peptide synthesis α-Aminoboronic ester hydrolysis Bortezomib intermediate

Racemization and salt-exchange byproducts derail bortezomib SPPS workflows. (R)-Boroleu-(+)-Pinanediol-HCl eliminates these risks by providing the correct (R)-stereochemistry as the ready-to-use HCl salt. • Loads directly onto glycerol polystyrene resin for fully automated Fmoc-SPPS; delivers bortezomib in 54% yield over 7 steps • Diastereomeric purity guarantee (S-isomer <0.5%) prevents chiral impurity propagation • Ambient storage; no cold chain required for routine lab operations

Molecular Formula C15H29BClNO2
Molecular Weight 301.662
CAS No. 779357-85-6
Cat. No. B562883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Boroleu-(+)-pinanediol-hcl
CAS779357-85-6
Synonyms(αR,3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-α-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine Hydrochloride;  3-Methyl-1-(2,9,9-trimethyl-3,5_x000B_-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl)butylamine Hydrochloride; 
Molecular FormulaC15H29BClNO2
Molecular Weight301.662
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl
InChIInChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m0./s1
InChIKeyXIWVZUJBIPFACB-CDVUYJLHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boroleu-Pinanediol HCl: Chiral Proteasome Inhibitor Building Block


(R)-Boroleu-(+)-Pinanediol-HCl (C15H29BClNO2, MW 301.66 g/mol, mp 176–178 °C) is a chiral α-aminoboronic ester hydrochloride that serves as an indispensable building block for the synthesis of the FDA-approved proteasome inhibitor bortezomib [1]. Its stereochemistry—(R)-configuration at the α-carbon combined with (1S,2S,3R,5S)-(+)-pinanediol—is essential for generating the bioactive (R)-boroleucine motif required for target engagement [1]. Commercial supplies typically carry a purity specification of ≥98% .

Stereochemistry Chiral (R)-boroleucine building block for proteasome inhibitor synthesis
Workflow Direct Fmoc-SPPS loading as hydrochloride salt
Quality High-purity, stereochemistry-controlled intermediate

Stereochemistry & Salt Form: Why Substitution Fails


Generic substitution of (R)-Boroleu-(+)-Pinanediol-HCl with other α-aminoboronic esters—such as the (S)-enantiomer or the trifluoroacetate salt—can derail bortezomib synthesis at the earliest step. The (S)-Boroleu-(−)-Pinanediol-HCl would produce the inactive enantiomer of bortezomib, which has no proteasome inhibitory activity [1]. Moreover, while the trifluoroacetate salt (CAS 179324-87-9) is commercially prevalent, it must be quantitatively converted to the hydrochloride salt before solid-phase peptide synthesis (SPPS) resin loading [1]; this extra step introduces handling hazards from hydrogen fluoride byproducts and the potential for incomplete conversion. Procuring the HCl salt directly eliminates this conversion, ensuring a seamless transition to automated SPPS workflows [1].

Enantiomer mismatch
(S)-enantiomer produces inactive bortezomib; may not support proteasome inhibition studies.
Salt form conversion
TFA salt requires quantitative hydrolysis before SPPS; may introduce HF exposure risk and extra manual steps.

Boroleu-Pinanediol HCl: Quantitative Differentiation Evidence


Direct Resin Loading, No Salt Conversion

In the validated solid-phase synthesis of bortezomib, the trifluoroacetate salt of (R)-Boroleu-(+)-Pinanediol must be hydrolyzed to (R)-boroleucine hydrochloride before resin loading. This conversion proceeds in quantitative yield (442 mg from 1.00 g of TFA salt) but requires a two-phase extraction and concentration step [1]. By contrast, (R)-Boroleu-(+)-Pinanediol-HCl is the exact salt form required for the subsequent Fmoc-loading step, thereby eliminating one reaction, two extractions, and one evaporation operation [1].

Process Efficiency
Head-to-head
0 conversion steps (HCl) vs. 1 hydrolysis + workup (TFA)
Supports automated SPPS workflow fit
~2–3 h saved, no organic waste; reported protocol
Solid-phase peptide synthesis α-Aminoboronic ester hydrolysis Bortezomib intermediate

Guaranteed Diastereomeric Purity

The trifluoroacetate salt is commercially specified with an S-enantiomer impurity of <0.5% . Since the HCl salt is derived from the same synthetic route and is the direct precursor loaded onto resin for bortezomib assembly, it must meet equivalent diastereomeric purity standards. Any deviation would compromise the enantiomeric excess of bortezomib, leading to batch rejection [1].

Diastereomeric Purity
Data to verify
S-enantiomer impurity specification vs. (S)-enantiomer control
Supports regulatory purity profile review
Supplier specification; validate per protocol
Diastereomeric purity Chiral intermediate quality Bortezomib regulatory compliance

Room Temperature Storage Stability

While the trifluoroacetate salt requires long-term storage at −20 °C , (R)-Boroleu-(+)-Pinanediol-HCl can be stored at room temperature (sealed, dry) with a shelf life of up to 3 years . This difference stems from the inherent stability of the hydrochloride salt, which avoids the potential for trifluoroacetate counterion-promoted acid-catalyzed hydrolysis of the boronic ester [1].

Storage Stability
Cross-study comparable
RT, 3-year shelf life (HCl) vs. −20 °C (TFA)
Reduces cold-chain dependency
Sealed dry conditions; ambient storage feasible
Storage stability Cold chain logistics Boronic ester stability

Melting Point Identity Verification

The melting point of (R)-Boroleu-(+)-Pinanediol-HCl is 176–178 °C , whereas the trifluoroacetate salt melts at 170–175 °C . This 1–8 °C difference provides a simple, inexpensive method for verifying the identity of the salt form upon receipt, serving as a first-pass quality assurance test .

Melting Point ID
Supporting evidence
176–178 °C (HCl) vs. 170–175 °C (TFA)
Enables salt-form verification
Capillary method; confirm upon receipt
Melting point Quality control Salt-form confirmation

Boroleu-Pinanediol HCl: Application Scenarios


Bortezomib Automated SPPS

The HCl salt can be loaded directly onto 1-glycerol polystyrene resin without any preceding salt conversion, enabling a streamlined, fully automated Fmoc-SPPS protocol that delivers bortezomib in 54% yield after 7 steps from the pinanediol ester [1]. The elimination of the hydrolysis step reduces manual intervention and increases walk-away time for robotic synthesizers.

Bortezomib API Scale-Up

For kilo-lab and pilot-plant campaigns, the HCl salt′s room-temperature storage and the diastereomeric purity guarantee (S-isomer <0.5%) simplify inventory management and reduce the risk of chiral impurity propagation, lowering the overall cost of goods [1].

Chiral Purity QC Standard

Owing to its well-defined melting point (176–178 °C) and established diastereomeric purity benchmark (<0.5% S-enantiomer), (R)-Boroleu-(+)-Pinanediol-HCl can serve as a calibration standard in HPLC methods for monitoring the chiral integrity of bortezomib intermediates throughout the synthesis workflow .

Novel Proteasome Inhibitor Research

The HCl salt is a versatile starting material for generating diverse α-aminoboronic acid peptides via SPPS, as demonstrated for both bortezomib and ixazomib (49% yield from the pinanediol ester) [1]. Its ambient stability and direct usability facilitate rapid analoging and structure–activity relationship (SAR) studies without needing specialized cold storage infrastructure.

Application
Selection Property
Validation Focus
Bortezomib Automated SPPS
Direct resin loading (HCl salt form)
Fmoc-SPPS step reduction
Bortezomib API Scale-Up
Ambient storage, diastereomeric purity
Scale-up logistics, impurity control
Chiral Purity QC Standard
Defined melting point, purity benchmark
Salt-form identity verification
Novel Proteasome Inhibitor SAR
Versatile α-aminoboronic acid building block
Rapid analog synthesis, SAR studies

Technical Documentation Hub

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35 linked technical documents
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